1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
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Overview
Description
1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol is a complex organic compound that features a piperazine ring, a phenyl group with a chlorine and methyl substituent, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chloro-4-methylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.
Oxadiazole Ring Formation: The next step involves the synthesis of the oxadiazole ring. This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the oxadiazole derivative. This is typically done using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: It is explored for its potential use in the development of new drugs and as a chemical intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxadiazole ring may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Bromophenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
- 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
Uniqueness
1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol is unique due to the presence of the 3-chloro-4-methylphenyl group, which may impart distinct biological activity and pharmacokinetic properties compared to other similar compounds. The combination of the piperazine and oxadiazole rings also contributes to its unique chemical and biological characteristics.
Properties
Molecular Formula |
C22H25ClN4O3 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C22H25ClN4O3/c1-16-5-6-18(12-21(16)23)27-9-7-26(8-10-27)13-19(28)14-29-20-4-2-3-17(11-20)22-25-24-15-30-22/h2-6,11-12,15,19,28H,7-10,13-14H2,1H3 |
InChI Key |
JDGHCPAYFVJLDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC(=C3)C4=NN=CO4)O)Cl |
Origin of Product |
United States |
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